6-(3,4-Dimethoxyphenyl)-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Overview
Description
6-(3,4-Dimethoxyphenyl)-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various substituents are introduced through electrophilic aromatic substitution or nucleophilic aromatic substitution.
Introduction of the Dimethoxyphenyl Group: This can be achieved through a Suzuki coupling reaction using a boronic acid derivative of 3,4-dimethoxyphenyl.
Attachment of the Pyrrolidin-1-ylethylsulfanyl Group: This step might involve a nucleophilic substitution reaction where a pyrrolidine derivative reacts with an appropriate electrophile.
Addition of the Trifluoromethyl Group: This can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Carbonitrile Group: This can be achieved through a cyanation reaction using reagents like copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or pyrrolidine moieties.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic rings may undergo further substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens or organometallic compounds under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Material Science:
Biology
Pharmacology: Investigation as a potential therapeutic agent due to its complex structure and functional groups.
Medicine
Drug Development: Potential lead compound for the development of new drugs targeting specific biological pathways.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethoxyphenyl)-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
6-(3,4-Dimethoxyphenyl)-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-methylpyridine-3-carbonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.
6-(3,4-Dimethoxyphenyl)-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
Uniqueness
The presence of the trifluoromethyl group in 6-(3,4-Dimethoxyphenyl)-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile may confer unique properties such as increased lipophilicity, metabolic stability, and binding affinity compared to similar compounds.
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2S/c1-28-18-6-5-14(11-19(18)29-2)17-12-16(21(22,23)24)15(13-25)20(26-17)30-10-9-27-7-3-4-8-27/h5-6,11-12H,3-4,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEZQMHCLLQTNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCCN3CCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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